![molecular formula C11H7Cl2NO B11868719 1,1-Dichloro-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one CAS No. 111736-16-4](/img/structure/B11868719.png)
1,1-Dichloro-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one is a unique organic compound belonging to the class of cyclobutaquinolines. This compound is characterized by its tetracyclic structure, which includes a quinoline moiety fused with a cyclobutane ring. The presence of two chlorine atoms at the 1,1-position and a ketone group at the 3-position further distinguishes this compound.
Preparation Methods
The synthesis of 1,1-Dichloro-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one typically involves the photocycloaddition of 4-alkoxy-2-quinolone systems with olefins. For instance, irradiation of 4-allyloxy-2-quinolone can yield the tetracyclic adduct, which upon base treatment, produces the desired compound in quantitative yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,1-Dichloro-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Scientific Research Applications
1,1-Dichloro-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various quinoline derivatives, which are valuable in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism by which 1,1-Dichloro-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of bacterial enzymes or disruption of cellular processes in pathogens .
Comparison with Similar Compounds
1,1-Dichloro-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one can be compared with other similar compounds such as:
1,2-Dichlorocyclohexane: Both compounds have dichloro substituents, but the cyclobutane ring in the former provides unique reactivity.
Quinoline derivatives: These compounds share the quinoline core but differ in their substituents and additional ring structures.
Cyclobutane derivatives: Similar in having a cyclobutane ring, but the presence of the quinoline moiety in this compound adds complexity and potential for diverse applications.
Properties
CAS No. |
111736-16-4 |
|---|---|
Molecular Formula |
C11H7Cl2NO |
Molecular Weight |
240.08 g/mol |
IUPAC Name |
1,1-dichloro-2,4-dihydrocyclobuta[c]quinolin-3-one |
InChI |
InChI=1S/C11H7Cl2NO/c12-11(13)5-7-9(11)6-3-1-2-4-8(6)14-10(7)15/h1-4H,5H2,(H,14,15) |
InChI Key |
JYZCDRNZSNKQDC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C1(Cl)Cl)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



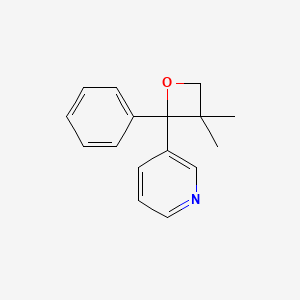

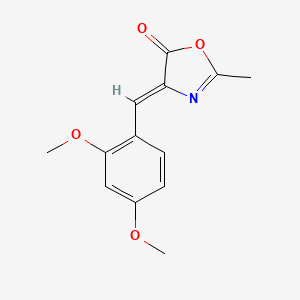


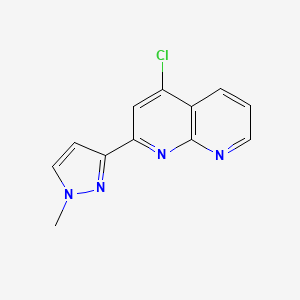
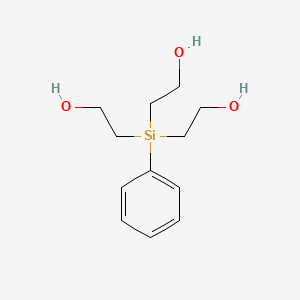
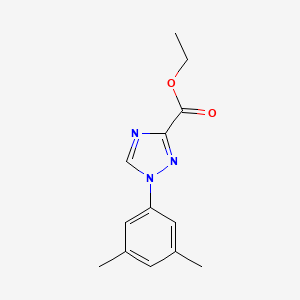
![1-Methyl-2-phenyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B11868685.png)
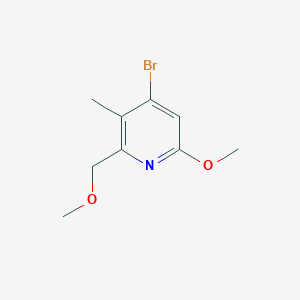
![9H-Indeno[2,1-c]pyridine-3-carboxylic acid, ethyl ester](/img/structure/B11868706.png)
![3-(Cyclopropylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11868711.png)
![(1R,5S)-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B11868722.png)
